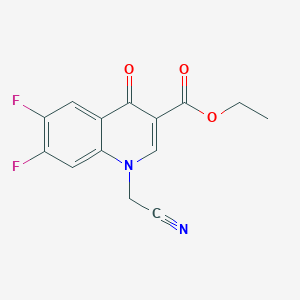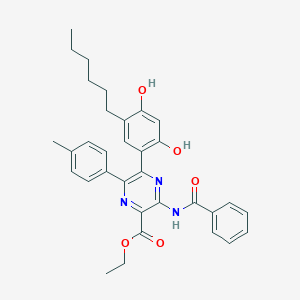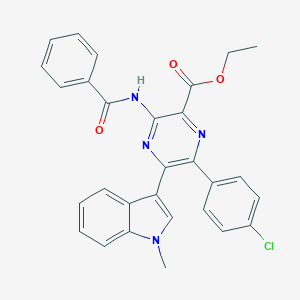![molecular formula C18H18N6O4 B395802 N-(4-{[4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOL-5-YL]AMINO}PHENYL)ACETAMIDE](/img/structure/B395802.png)
N-(4-{[4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOL-5-YL]AMINO}PHENYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOL-5-YL]AMINO}PHENYL)ACETAMIDE is a complex organic compound featuring a pyrrolidine ring, a benzoxadiazole moiety, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOL-5-YL]AMINO}PHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Benzoxadiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxadiazole ring.
Introduction of the Nitro Group: Nitration of the benzoxadiazole core is achieved using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.
Coupling with Phenylacetamide: The final step involves coupling the substituted benzoxadiazole with phenylacetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{[4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOL-5-YL]AMINO}PHENYL)ACETAMIDE can undergo various
Propiedades
Fórmula molecular |
C18H18N6O4 |
|---|---|
Peso molecular |
382.4g/mol |
Nombre IUPAC |
N-[4-[(4-nitro-7-pyrrolidin-1-yl-2,1,3-benzoxadiazol-5-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H18N6O4/c1-11(25)19-12-4-6-13(7-5-12)20-14-10-15(23-8-2-3-9-23)16-17(22-28-21-16)18(14)24(26)27/h4-7,10,20H,2-3,8-9H2,1H3,(H,19,25) |
Clave InChI |
FUELFUPLCQCGRH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C3=NON=C3C(=C2)N4CCCC4)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC2=C(C3=NON=C3C(=C2)N4CCCC4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


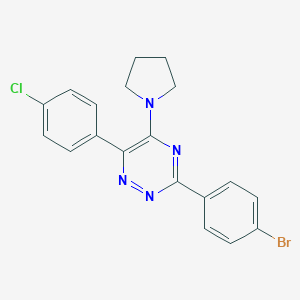
![Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate](/img/structure/B395723.png)
![3-{[6-(4-Bromophenyl)-3-(4-chlorophenyl)-1,2,4-triazin-5-yl]amino}propan-1-ol](/img/structure/B395727.png)
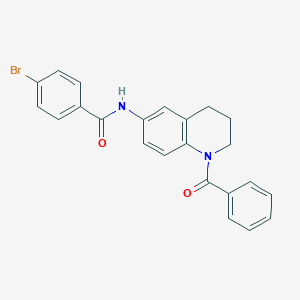
![3-(3,4-Dimethoxybenzoyl)-2-(trifluoromethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B395729.png)
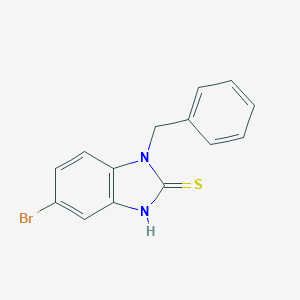
![Ethyl 1-[(1-ethyl-6-fluoro-4-oxo-7-thiomorpholin-4-ylquinoline-3-carbonyl)amino]-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate](/img/structure/B395732.png)
![N,N-bis(2-chloroethyl)-4-{[1-(methylsulfonyl)-1H-benzimidazol-2-yl]methyl}aniline](/img/structure/B395734.png)
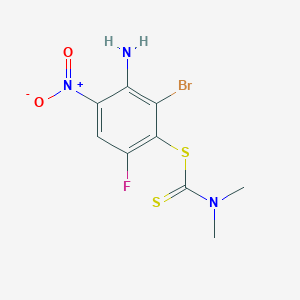
![Ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-6,8-difluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylate](/img/structure/B395736.png)
![6,8-difluoro-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B395738.png)
